(E)-Ethyl 2-methyl-4-oxobut-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl (E)-2-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)6(2)4-5-8/h4-5H,3H2,1-2H3/b6-4+ |
InChI Key |
SHPFIKDJWFHYJR-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=O)/C |
Canonical SMILES |
CCOC(=O)C(=CC=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E Ethyl 2 Methyl 4 Oxobut 2 Enoate
Esterification Approaches
Esterification represents a fundamental strategy for the synthesis of (E)-Ethyl 2-methyl-4-oxobut-2-enoate, involving the formation of the ethyl ester from its corresponding carboxylic acid or through the conversion of another ester.
Direct Esterification from 3-methyl-4-oxobut-2-enoic Acid
The most direct route to this compound is the Fischer-Speier esterification of 3-methyl-4-oxobut-2-enoic acid with ethanol (B145695). This equilibrium-limited reaction requires a catalyst to achieve practical conversion rates. masterorganicchemistry.commasterorganicchemistry.com
Strong protic acids are the conventional catalysts for Fischer esterification. masterorganicchemistry.com Concentrated sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (p-TsOH) are commonly employed for this purpose. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk A subsequent nucleophilic attack by ethanol leads to a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer and elimination of a water molecule, the final ester product is formed. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used, and the water byproduct is often removed as it forms. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Comparison of Common Acid Catalysts for Direct Esterification
| Catalyst | Formula | Type | Key Characteristics |
| Sulfuric Acid | H₂SO₄ | Homogeneous | Strong dehydrating agent, high catalytic activity. |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Homogeneous | Solid, easier to handle than sulfuric acid, effective catalyst. |
To overcome the challenges associated with homogeneous acid catalysts, such as difficult separation and potential side reactions, solid acid catalysts like ion-exchange resins have been developed. ripublication.comresearchgate.net Resins such as Amberlyst-15, which are sulfonic acid-functionalized polystyrene polymers, provide acidic sites for catalysis while being easily separable from the reaction mixture. ripublication.comnih.gov This heterogeneity is particularly advantageous for continuous flow processes. rsc.org In such a setup, the alcoholic solution of the carboxylic acid is passed through a packed bed of the resin, allowing for continuous production of the ester. rsc.org This method offers benefits like simplified product purification, catalyst reusability, and potentially higher throughput. researchgate.net The efficiency of these resins depends on factors like their cross-linking, porosity, and the specific reaction conditions. capes.gov.br
Transesterification Strategies
Transesterification, or alcoholysis, is an alternative route where an existing ester of 3-methyl-4-oxobut-2-enoic acid (for instance, the methyl or benzyl (B1604629) ester) is converted to the ethyl ester by reaction with an excess of ethanol. organic-chemistry.org This equilibrium reaction can be catalyzed by either acids (like H₂SO₄) or bases. researchgate.net Non-volatile base catalysts such as sodium ethoxide are effective, as are organocatalysts like N-Heterocyclic Carbenes (NHCs), which enhance the nucleophilicity of the alcohol. organic-chemistry.org The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions. researchgate.net Driving the reaction to completion often involves using a large excess of ethanol or removing the displaced alcohol (e.g., methanol) by distillation. researchgate.net
Condensation and Addition Reactions as Synthetic Routes
Carbon-carbon bond forming reactions provide powerful alternatives for constructing the backbone of this compound, with a key focus on controlling the stereochemistry of the double bond.
Wittig Reactions and Modifications for E-Stereoselective Olefination
The Wittig reaction and its variants are paramount for the stereoselective synthesis of alkenes. To synthesize this compound, an aldehyde is reacted with a phosphorus ylide. Specifically, the reaction would involve pyruvaldehyde (methylglyoxal) and a stabilized ylide, ethyl 2-(triphenylphosphoranylidene)propanoate.
For α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often superior. wikipedia.orgalfa-chemistry.com This reaction employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester, such as diethyl (2-ethoxy-2-oxopropyl)phosphonate, with a base like sodium hydride (NaH). wikipedia.orgalfa-chemistry.com The resulting carbanion is more nucleophilic than the corresponding Wittig ylide. wikipedia.org
The key advantage of the HWE reaction in this context is its high propensity to form the (E)-isomer, often with excellent stereoselectivity. nrochemistry.comorganic-chemistry.org The reaction mechanism proceeds through a transient oxaphosphetane intermediate, and the thermodynamic stability of the intermediates and transition states favors the formation of the E-alkene. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct generated in the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from a standard Wittig reaction, simplifying purification. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for E-Olefination
| Reaction | Reagent | Typical Base | Stereoselectivity for α,β-unsaturated esters | Byproduct |
| Wittig Reaction | Phosphonium Ylide | n-BuLi, NaH, NaOMe | Good with stabilized ylides, but can be variable. wikipedia.org | Triphenylphosphine oxide |
| HWE Reaction | Phosphonate Carbanion | NaH, NaOMe, BuLi | Excellent E-selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org | Dialkylphosphate salt |
Aldol-Type Condensations and Related Enone Formation
Aldol-type condensations are a cornerstone of carbon-carbon bond formation in organic synthesis and represent a primary pathway for constructing the carbon skeleton of α,β-unsaturated ketones (enones), including this compound. The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone, followed by a dehydration step to yield the enone.
A general strategy for synthesizing the backbone of the target molecule involves a crossed aldol (B89426) reaction. In this approach, two different carbonyl compounds are reacted. To achieve a specific product and avoid a complex mixture from self-condensation, one of the reactants is often chosen such that it cannot form an enolate itself (e.g., formaldehyde (B43269) or aromatic aldehydes) or by pre-forming the enolate of the donor carbonyl compound with a strong base like lithium diisopropylamide (LDA). chem-station.comjove.com
For the synthesis of this compound, a plausible route is the crossed aldol condensation between ethyl pyruvate (B1213749) (acting as the electrophile) and propanal (acting as the nucleophile after enolization). The subsequent dehydration of the β-hydroxy ketone intermediate leads to the formation of the conjugated double bond. libretexts.org The stability of the resulting conjugated system is a significant driving force for the dehydration step. libretexts.org
A related method, the Claisen condensation, can also be employed. One reported synthesis of this compound involves the Claisen condensation between ethyl acetate (B1210297) and acetone (B3395972) using a strong base like sodium ethoxide. smolecule.com
Table 1: Examples of Aldol-Type Reactions for Enone Synthesis
| Reaction Type | Reactants | Key Features | Potential Product Type |
|---|---|---|---|
| Crossed Aldol Condensation | Ethyl Pyruvate + Propanal | Forms a β-hydroxy keto-ester, followed by dehydration. | α,β-unsaturated keto-ester |
| Claisen Condensation | Ethyl Acetate + Acetone | Base-catalyzed reaction forming a β-ketoester. smolecule.com | β-ketoester |
| Directed Aldol Reaction | Pre-formed enolate (e.g., from a ketone with LDA) + Aldehyde | High regioselectivity and prevention of self-condensation. chem-station.com | β-hydroxy ketone |
Reactions Involving Methyl Vinyl Ketone Derivatives (for analogues)
Methyl vinyl ketone (MVK) and its derivatives are highly versatile building blocks in organic synthesis, particularly for the formation of enone-containing structures analogous to this compound. fiveable.mewikipedia.org MVK is the simplest enone and is highly reactive as a Michael acceptor. wikipedia.org
The primary reaction involving MVK and its analogues is the Michael addition (or 1,4-conjugate addition), where a nucleophile adds to the β-carbon of the α,β-unsaturated system. fiveable.mewikipedia.org This reaction is fundamental to many synthetic strategies. A wide range of nucleophiles, including enolates (from β-ketoesters or ketones), amines, and organocuprates, can be used. wikipedia.orgacs.orgrsc.orgnih.gov This versatility allows for the synthesis of a vast array of functionalized ketone analogues.
For instance, the Michael addition of a β-keto ester to MVK, catalyzed by a chiral complex, can produce adducts with high yield and enantioselectivity. rsc.orgnih.gov These adducts, which are 1,5-dicarbonyl compounds, can then be used in subsequent reactions, such as intramolecular aldol condensations. The tandem sequence of a Michael addition followed by an aldol condensation is known as the Robinson annulation, a powerful method for forming six-membered rings. fiveable.mewikipedia.org
The reactivity of MVK is not limited to Michael additions. It can also participate in cycloaddition reactions and serve as a precursor for various pharmaceuticals and the Wieland-Miescher ketone. wikipedia.org
Halogenation and Dehydrohalogenation Pathways (for analogous compounds)
A well-established, two-step methodology for synthesizing α,β-unsaturated carbonyl compounds involves the halogenation of a saturated ketone at the α-position, followed by a base-induced dehydrohalogenation. researchgate.net This pathway provides a reliable route to enone analogues.
The first step is the α-halogenation of a ketone. This can be accomplished under acidic or basic conditions. The reaction proceeds via an enol or enolate intermediate. The second step is an elimination reaction, where treatment with a base removes the α-halogen and a β-hydrogen to form the carbon-carbon double bond. unacademy.com The choice of a bulky base, such as potassium tert-butoxide, can be advantageous to favor elimination over substitution.
An alternative approach is allylic halogenation. masterorganicchemistry.compearson.com Reagents like N-bromosuccinimide (NBS), in the presence of a radical initiator or light, can selectively introduce a bromine atom at the allylic position (the carbon adjacent to a double bond). masterorganicchemistry.comlibretexts.org The resulting allylic halide is a precursor that can be converted to an enone, for instance, through hydrolysis and oxidation or further elimination reactions.
Table 2: Halogenation/Dehydrohalogenation Strategies for Enone Synthesis
| Strategy | Step 1: Halogenation | Step 2: Elimination | Key Features |
|---|---|---|---|
| α-Halogenation/Dehydrohalogenation | Ketone + Br₂ or Cl₂ (acid/base catalyzed) | Treatment with a strong base (e.g., KOtBu) | Classic two-step method for introducing α,β-unsaturation. researchgate.net |
| Allylic Bromination | Alkene + N-Bromosuccinimide (NBS) | (Followed by other transformations) | Introduces a halogen at the allylic position via a radical mechanism. masterorganicchemistry.comlibretexts.org |
Derivatization during Synthesis to obtain this compound
The target compound can be obtained through the chemical modification, or derivatization, of various precursors. These methods involve transforming a related molecule into the desired enone structure.
One key method is the esterification of the corresponding carboxylic acid, 2-methyl-4-oxobut-2-enoic acid, with ethanol in the presence of an acid catalyst. smolecule.com This is a standard procedure for forming the ethyl ester moiety of the target molecule.
Another important derivatization pathway is the oxidation of an appropriate alcohol precursor. For example, the oxidation of an allylic alcohol can yield an enone. organic-chemistry.org Specifically, the oxidation of the corresponding ethyl 4-hydroxy-2-methylbut-2-enoate would produce this compound. Various oxidizing agents can be employed for this transformation, with mild reagents often preferred to avoid over-oxidation or side reactions. organic-chemistry.org
It is also possible to synthesize the target molecule by modifying related keto-esters. Ethyl 2-methylacetoacetate (B1246266) is a versatile starting material that can be alkylated or otherwise functionalized. researchgate.netsigmaaldrich.com For instance, a reaction between ethyl 2-methyl-3-oxobutanoate and phenylacetylene, catalyzed by Indium(III) triflate, yields a more complex enone structure, demonstrating the principle of building upon a keto-ester framework. orgsyn.org Furthermore, a related compound, (E)-ethyl 4-oxobut-2-enoate, can be derivatized by reaction with a Grignard reagent like phenylmagnesium bromide to yield a tertiary alcohol, showcasing the reactivity of the ketone group for further transformations. rsc.org
Control of Stereochemistry and Regioselectivity in Synthesis
Factors Influencing (E)-Configuration Stability
The stereochemistry of the carbon-carbon double bond in this compound is a critical aspect of its structure. The designation "(E)" (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, the ethyl ester group and the acetyl group are trans to each other.
The preference for the (E)-configuration is primarily governed by thermodynamic stability. youtube.comkhanacademy.org
Steric Hindrance: The (E)-isomer is generally more stable than the corresponding (Z)-isomer because it minimizes steric strain. In the (Z)-isomer, the bulky substituents are on the same side of the double bond, leading to repulsive nonbonding interactions that raise the molecule's energy. openstax.orgaklectures.com In the (E)-isomer, these groups are positioned far apart, resulting in a lower energy and more stable conformation. aklectures.com
Hyperconjugation: The stability of substituted alkenes also increases with the number of alkyl substituents on the double bond, a phenomenon explained by hyperconjugation. This involves a stabilizing interaction between the C=C π orbital and adjacent C-H σ bonds. youtube.comopenstax.org
Reaction Conditions: In many synthetic procedures, such as the dehydration of an aldol addition product, the reaction conditions (e.g., heating) allow for the formation of the thermodynamically most stable product, which is typically the (E)-enone. libretexts.org
Regiochemical Control in Functional Group Introduction (e.g., Aldol Condensations)
Regioselectivity refers to the control over the position at which a chemical bond is formed. In the synthesis of this compound, particularly through methods like the aldol condensation, controlling the regiochemistry is crucial for obtaining the desired product.
In a crossed aldol reaction between two different carbonyl compounds, a mixture of products can arise if both partners can act as both a nucleophile (enolate) and an electrophile. jove.comnih.gov To achieve regiochemical control, specific strategies are employed:
Non-enolizable Partner: One of the carbonyl reactants can be chosen so that it lacks α-hydrogens and therefore cannot form an enolate. chem-station.comjove.com This forces it to act only as the electrophile.
Directed Aldol Reactions: The enolate of one carbonyl partner can be pre-formed under kinetically controlled conditions using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. chem-station.com This pre-formed enolate is then added to the second carbonyl compound (the electrophile), directing the reaction to form a specific cross-aldol product with high regioselectivity. chem-station.comnih.gov
Catalyst Control: Modern catalytic systems, such as dual gold-iron catalysts, have been developed to achieve high regioselectivity in crossed aldol reactions under mild conditions, often favoring the addition of the kinetic enolate. nih.govnjit.edu
By carefully selecting the reactants and reaction conditions, chemists can precisely control where the new carbon-carbon bond forms, ensuring the correct placement of the methyl, ethyl ester, and acetyl functional groups in the final structure.
Separation of Stereoisomers
The "(E)" designation in this compound refers to the geometric isomerism around the carbon-carbon double bond, indicating a specific spatial arrangement of substituents. However, the molecule also possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers (non-superimposable mirror images). The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure samples, which may be required for specific applications in asymmetric synthesis or biological studies.
Direct, documented methods for the specific chiral separation of this compound are not extensively reported in publicly available scientific literature. However, insights into potential separation strategies can be gleaned from methodologies applied to structurally similar compounds, particularly β-keto esters and α,β-unsaturated carbonyl compounds. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for the analytical and preparative separation of enantiomers.
General Principles of Chiral HPLC Separation
The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes leads to different retention times, allowing for their separation.
Commonly used chiral stationary phases for the resolution of keto esters include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. These are known for their broad applicability and high enantioselectivity for a wide range of chiral compounds.
Hypothetical Separation Strategy for this compound
A hypothetical approach to developing a chiral separation method for this compound would involve screening a variety of polysaccharide-based chiral stationary phases. The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation. The ratio of these solvents is adjusted to achieve a balance between resolution and analysis time.
Illustrative Data for Chiral Separation of Related Compounds
To provide a practical context, the following table summarizes typical conditions used for the chiral HPLC separation of β-keto esters, a class of compounds to which this compound belongs. These examples demonstrate the types of columns and mobile phases that have proven effective for similar separations.
| Analyte (Similar Structure) | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) |
| Racemic β-keto ester A | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 |
| Racemic β-keto ester B | Chiralpak® AD | n-Hexane/Ethanol (80:20) | 0.8 | 230 |
| Racemic β-keto ester C | Chiralpak® IA | n-Hexane/Isopropanol (95:5) | 1.2 | 260 |
Table 1. Example HPLC Conditions for Chiral Separation of β-Keto Esters. This interactive table showcases various parameters that are typically optimized for the successful separation of enantiomers of β-keto esters.
The development of a specific method for this compound would necessitate experimental work to determine the optimal chiral stationary phase and mobile phase composition to achieve baseline separation of its enantiomers.
Elucidation of Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (E)-Ethyl 2-methyl-4-oxobut-2-enoate, a full assignment would require ¹H, ¹³C, and 2D NMR experiments.
¹H NMR Analysis of Olefinic and Methyl Protons
A ¹H NMR spectrum would confirm the presence of all proton environments in the molecule. Key signals would include those for the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group on the double bond (a singlet or a narrow doublet), and the olefinic proton. The chemical shift of the olefinic proton is particularly important for confirming the (E)-stereochemistry, which is typically found at a characteristic downfield position.
¹³C NMR for Carbon Backbone and Functional Groups
The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. This includes the carbons of the ethyl group, the methyl group, the two olefinic carbons, the ester carbonyl carbon, and the ketone carbonyl carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing at the low-field end of the spectrum (typically 160-220 ppm). bldpharm.com
2D NMR Techniques (e.g., COSY, HSQC) for Signal Assignment and Connectivity
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity between the methylene (B1212753) and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon backbone.
Infrared (IR) Spectroscopy for Carbonyl and Alkene Functionalities
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the α,β-unsaturated ester carbonyl (C=O) and the ketone carbonyl group. Another key absorption would be for the carbon-carbon double bond (C=C) of the alkene.
Mass Spectrometry (MS) for Molecular Mass Validation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula C₇H₁₀O₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular mass (monoisotopic mass: 142.0630 g/mol ). The fragmentation pattern observed in the mass spectrum would give further structural evidence, showing characteristic losses of fragments such as the ethoxy group (-OCH₂CH₃) or the acetyl group (-COCH₃).
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to the compound or its derivatives)
Should this compound be a crystalline solid, or if a crystalline derivative could be formed, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique maps the electron density of the atoms in the crystal lattice, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would unequivocally confirm the (E)-configuration of the double bond. While data exists for derivatives like (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxo-3-butenoate, no such data is available for the parent compound itself. nih.gov
Chiral Analytical Methods for Enantiomeric Purity (if asymmetric synthesis is pursued for derivatives)
The asymmetric synthesis of derivatives from this compound, for instance through the stereoselective reduction of the ketone functionality to a hydroxyl group, results in the formation of chiral centers. The products of such reactions are often a mixture of enantiomers. To assess the success of an asymmetric synthesis, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer. Chiral chromatography is the cornerstone for such analyses.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of volatile compounds. For the derivatives of this compound, particularly the corresponding alcohol, ethyl 2-methyl-3-hydroxybutanoate, chiral GC is a well-established method for determining enantiomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Cyclodextrin-based CSPs are particularly effective for the separation of such chiral esters and alcohols. These CSPs are macrocyclic oligosaccharides that have a chiral cavity. The enantiomers of the analyte can enter this cavity and form temporary diastereomeric complexes. The stability of these complexes differs for each enantiomer, resulting in their separation on the column.
Detailed research findings have demonstrated the successful separation of enantiomers of structurally similar compounds, such as ethyl 2-hydroxy-3-methylbutanoate, using γ-cyclodextrin based columns. tandfonline.comrsc.orgnih.gov The following table summarizes typical experimental conditions for the chiral GC analysis of such compounds.
Table 1: Representative Chiral GC Conditions for the Analysis of Ethyl 2-methyl-3-hydroxybutanoate Enantiomers
| Parameter | Value | Reference |
|---|---|---|
| Column | Chiraldex Gamma-TA (γ-cyclodextrin) | tandfonline.comrsc.org |
| Dimensions | 50 m x 0.25 mm, 0.12 µm film thickness | tandfonline.com |
| Carrier Gas | Helium or Hydrogen | tandfonline.com |
| Injector Temperature | 200-250 °C | tandfonline.com |
| Oven Program | 40 °C (1 min), then 1 °C/min to 100 °C, then 3 °C/min to 180 °C (hold 5 min) | tandfonline.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | tandfonline.com |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the separation of enantiomers. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for when preparative-scale separation of enantiomers is required. For the derivatives of this compound, chiral HPLC offers a versatile and efficient means of determining enantiomeric excess.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the chiral separation of a broad range of compounds, including esters and alcohols. chromatographyonline.com These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which leads to the differential retention of enantiomers.
Research on the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate, a compound structurally analogous to the title compound, has utilized chiral HPLC to determine the enantiomeric excess of the resulting ethyl 2-methyl-3-hydroxybutanoate stereoisomers. tandfonline.com The following table provides a summary of typical experimental conditions for the chiral HPLC analysis of such β-hydroxy esters.
Table 2: Representative Chiral HPLC Conditions for the Analysis of Ethyl 2-methyl-3-hydroxybutanoate Enantiomers
| Parameter | Value | Reference |
|---|---|---|
| Column | Chiralcel OD-H or Chiralpak AD (polysaccharide-based) | rsc.org |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | rsc.org |
| Mobile Phase | Heptane:Isopropanol (B130326) (95:5 v/v) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Temperature | Ambient | |
| Detector | UV (e.g., at 220 nm) |
| Retention Times | Enantiomer 1: ~11.6 min, Enantiomer 2: ~12.7 min | rsc.org |
Chemical Reactivity and Mechanistic Investigations of E Ethyl 2 Methyl 4 Oxobut 2 Enoate
Reactions of the α,β-Unsaturated Carbonyl System
The conjugated system in (E)-Ethyl 2-methyl-4-oxobut-2-enoate, comprising a double bond in conjugation with a ketone, is a prime target for various addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions (e.g., Michael Additions)
This compound readily undergoes nucleophilic conjugate addition, a reaction commonly known as the Michael addition. wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.org This process is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds in a controlled manner.
The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-addition product. libretexts.orgmasterorganicchemistry.com A wide range of nucleophiles can be employed in Michael additions, including enolates, amines, thiols, and organometallic reagents. masterorganicchemistry.com The reaction is generally thermodynamically controlled, favoring the formation of the more stable 1,4-adduct over the 1,2-adduct (direct attack at the carbonyl carbon). libretexts.org
The general scheme for a Michael reaction is as follows:
Step 1: Nucleophile attacks the β-carbon. The nucleophile adds to the carbon-carbon double bond at the position beta to the carbonyl group.
Step 2: Formation of a resonance-stabilized enolate. The electron pair from the double bond moves to the α-carbon, and the electrons from the carbonyl double bond move to the oxygen atom.
Step 3: Protonation. The enolate is protonated, typically by a solvent or a weak acid, to give the final product.
While specific examples for the title compound are not extensively detailed in the reviewed literature, its structural similarity to other α,β-unsaturated carbonyl compounds suggests it would be a competent Michael acceptor. cymitquimica.com
The electrophilicity of the β-carbon in α,β-unsaturated carbonyl compounds is a critical factor in determining the rate and success of nucleophilic addition reactions. This electrophilicity is influenced by the nature of the substituents on the carbon-carbon double bond. nih.gov
Computational studies on related α,β-unsaturated ketones have shown that alkyl substitution on the double bond can impact the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor in reactivity towards nucleophiles. Generally, electron-donating groups raise the LUMO energy, making the compound less electrophilic.
The nature of the nucleophile also plays a crucial role. "Soft" nucleophiles, such as thiols and organocuprates, generally favor 1,4-addition, while "hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition (attack at the carbonyl carbon).
Kinetic studies of Michael additions provide valuable insights into the reaction mechanism and the factors that control the reaction rate. For α,β-unsaturated carbonyl compounds, the rate of nucleophilic addition is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the presence of catalysts.
While specific kinetic data for the Michael addition of this compound were not found in the reviewed literature, studies on similar systems, such as the reaction of thiols with α,β-unsaturated carbonyl compounds, have been conducted. nih.gov These studies have shown that the reaction rates can vary significantly depending on the structure of the Michael acceptor and the pKa of the thiol. nih.gov For instance, the addition of thiols to acrolein, a simple α,β-unsaturated aldehyde, is significantly faster than to more substituted systems. nih.gov
The rate of addition is also influenced by steric and electronic interactions. For some α,β-unsaturated carbonyl compounds, the reaction rate shows little correlation with the pKa of the cysteine residues, suggesting that steric and electronic factors, rather than just the ionization of the thiol, are the dominant controlling factors. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder Reactions)
This compound, with its electron-deficient double bond, is a good candidate to act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govnih.gov This reaction involves the concerted interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of the dienophile to form a six-membered ring. nih.gov The presence of electron-withdrawing groups on the dienophile, such as the ketone and ester groups in the title compound, generally accelerates the reaction. nih.govchemicalbook.com
The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the starting materials is retained in the product. nih.gov Furthermore, the reaction typically favors the formation of the endo product due to secondary orbital interactions, although the exo product can sometimes be favored, especially with certain substituents. nih.gov
A computational study on the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl methacrylate (B99206) (a close analog to the title compound, differing by a methyl versus an ethyl ester) has shown that the presence of an α-methyl group on the dienophile can significantly influence the endo:exo selectivity. nih.govsci-hub.se This study revealed that the α-methyl group can lead to a greater preference for the exo product, a deviation from the general trend observed with unsubstituted dienophiles. nih.govsci-hub.se This effect is attributed to a combination of steric and electronic factors. nih.gov
While specific experimental data for the Diels-Alder reaction of this compound were not found, the reactivity of the closely related methyl 2-oxobut-3-enoate has been investigated. ucc.ie This compound has been shown to be a reactive dienophile in normal Diels-Alder reactions with various 1,3-dienes. ucc.ie
Transformations at the Ester Moiety
The ethyl ester group in this compound is also a site of chemical reactivity, primarily through hydrolysis and transesterification reactions.
Ester Hydrolysis and Transesterification
Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. epa.gov Under acidic conditions, the hydrolysis is a reversible process that yields the corresponding carboxylic acid and alcohol. epa.gov In the case of this compound, acidic hydrolysis would produce (E)-2-methyl-4-oxobut-2-enoic acid and ethanol (B145695).
Basic hydrolysis, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid and the alcohol. epa.gov Treatment of this compound with a base like sodium hydroxide (B78521) would yield sodium (E)-2-methyl-4-oxobut-2-enoate and ethanol.
Kinetic studies on the hydrolysis of related acrylate (B77674) esters have been performed. For example, the enzymatic hydrolysis of ethyl acrylate has been characterized, providing Km and Vmax values. Current time information in Greene County, US. It was found that α-methyl substitution had a minor effect on the enzymatic hydrolysis of acrylates. Current time information in Greene County, US. A kinetic study of the base-catalyzed hydrolysis of ethyl acrylate in a water-ethanol binary system showed that the rate constant decreases with an increasing proportion of ethanol. nih.gov
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.govnih.gov This reaction is often used to modify the properties of esters. This compound can undergo transesterification with various alcohols to yield different esters of (E)-2-methyl-4-oxobut-2-enoic acid. The reaction can be catalyzed by acids, bases, or enzymes. nih.gov For β-keto esters, transesterification often proceeds through an enol intermediate, and various catalysts, including silica-supported boric acid and montmorillonite (B579905) K-10, have been shown to be effective. nih.govrsc.org The steric bulk of the alcohol can influence the reaction rate and yield, with bulkier alcohols generally leading to slower reactions and lower yields. ucc.ie
| Reaction | Reagents/Conditions | Products |
| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄), heat | (E)-2-methyl-4-oxobut-2-enoic acid, Ethanol |
| Base-Catalyzed Hydrolysis (Saponification) | Dilute base (e.g., NaOH), heat | Sodium (E)-2-methyl-4-oxobut-2-enoate, Ethanol |
| Transesterification | Alcohol (R'OH), acid or base catalyst | (E)-Alkyl 2-methyl-4-oxobut-2-enoate, Ethanol |
Nucleophilic Substitution at the Ester Carbonyl
The ester functional group in this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group (-OCH2CH3). This reactivity allows for the conversion of the ethyl ester into a variety of other functional groups, such as different esters (transesterification) or amides. smolecule.com
The general mechanism involves the initial attack of a nucleophile on the ester carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, regenerating the carbonyl group in the new product. These reactions can be catalyzed by either acid or base. smolecule.com Basic conditions deprotonate the attacking nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity, while acidic conditions protonate the ester carbonyl oxygen, increasing its electrophilicity.
Common transformations include:
Hydrolysis: Reaction with water, typically under acidic or basic catalysis, cleaves the ester to yield the corresponding carboxylic acid, (E)-2-methyl-4-oxobut-2-enoic acid, and ethanol.
Transesterification: Treatment with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid or base catalyst results in the exchange of the ethyl group for the new alkyl group of the reacting alcohol.
Amidation: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted amides. smolecule.com
These substitution reactions are fundamental for modifying the ester portion of the molecule and synthesizing a range of derivatives. smolecule.com
Reactions of the γ-Keto Group
The γ-keto group is a key site of reactivity in this compound, participating in a variety of reduction, oxidation, and condensation reactions.
The ketone carbonyl in this compound can be selectively reduced to a secondary alcohol, yielding (E)-ethyl 4-hydroxy-2-methylbut-2-enoate. The choice of reducing agent is crucial for achieving the desired selectivity, as the ester and the carbon-carbon double bond are also potentially reducible functional groups.
Sodium Borohydride (B1222165) (NaBH₄): As a mild reducing agent, sodium borohydride is generally selective for the reduction of aldehydes and ketones over esters. vu.nl Therefore, it is a suitable reagent for the selective reduction of the γ-keto group in this compound to the corresponding secondary alcohol without affecting the ethyl ester. smolecule.com The reaction is typically carried out in a protic solvent like methanol or ethanol.
Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent that will reduce both the ketone and the ester functional groups. masterorganicchemistry.comyoutube.com Treatment of this compound with LiAlH₄ would lead to the reduction of the ketone to a secondary alcohol and the ethyl ester to a primary alcohol, resulting in the formation of (E)-2-methylbut-2-ene-1,4-diol. Due to its high reactivity, LiAlH₄ is not suitable for the selective reduction of just the keto group in this molecule. masterorganicchemistry.comyoutube.com
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent whose reactivity can be controlled by temperature. At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce esters to aldehydes. masterorganicchemistry.comyoutube.com It also reduces ketones to secondary alcohols. masterorganicchemistry.com Therefore, using DIBAL-H would likely result in the reduction of both the keto group and the ester, similar to LiAlH₄, although under specific conditions, some selectivity might be achievable. For selective reduction of the ketone, NaBH₄ remains the preferred reagent.
| Reagent | Functional Group Reduced | Product(s) | Selectivity |
| Sodium Borohydride (NaBH₄) | Ketone | (E)-ethyl 4-hydroxy-2-methylbut-2-enoate | High for ketone over ester smolecule.comvu.nl |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (E)-2-methylbut-2-ene-1,4-diol | Low, reduces both groups masterorganicchemistry.comyoutube.com |
| Diisobutylaluminum Hydride (DIBAL-H) | Ketone and Ester | (E)-2-methylbut-2-ene-1,4-diol | Low, reduces both groups masterorganicchemistry.com |
The oxidation of the aldehyde functional group within the γ-keto group of this compound can lead to the formation of a carboxylic acid. smolecule.com This transformation would convert the 4-oxo group to a 4-carboxy group. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com The reaction conditions would need to be carefully controlled to avoid oxidative cleavage of the carbon-carbon double bond or other side reactions. This oxidation provides a route to dicarboxylic acid derivatives, which can be valuable building blocks in further synthetic applications.
The carbonyl group of the ketone in this compound can undergo condensation reactions with nitrogen-based nucleophiles like hydrazine (B178648) and its derivatives. vanderbilt.edu For instance, reaction with hydrazine (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine) would lead to the formation of the corresponding hydrazone. This reaction typically proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond (C=N). These hydrazone derivatives are often stable, crystalline solids and can serve as useful intermediates for further transformations, such as in the Wolff-Kishner reduction to deoxygenate the carbonyl group.
Functional Group Interconversions and Derivatization Strategies
The multiple functional groups in this compound allow for a wide range of functional group interconversions and derivatizations. smolecule.com These strategies are employed to modify the molecule's structure and properties for various applications, such as in the synthesis of more complex molecules or biologically active compounds.
Key strategies include:
Conversion to Amides and other Esters: As discussed under nucleophilic substitution, the ethyl ester can be readily converted to other esters or amides, altering the steric and electronic properties of this part of the molecule. smolecule.com
Protection/Deprotection: The keto and ester groups can be selectively protected to allow for reactions at other sites of the molecule. For example, the keto group could be protected as a ketal before performing a reaction on the ester group.
Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after potential modification) makes this compound a precursor for the synthesis of five-membered heterocyclic rings, such as furans, pyrroles, and thiophenes, through Paal-Knorr type syntheses with appropriate reagents. For instance, reaction with a primary amine or ammonia (B1221849) under dehydrating conditions could yield a substituted pyrrole.
Derivatization for Biological Screening: The core structure can be systematically modified to create a library of related compounds for screening for biological activity, such as potential antimicrobial or enzyme inhibitory properties. smolecule.com
Catalytic Transformations Involving this compound
Catalytic methods can be employed to achieve various selective transformations on the this compound scaffold.
Catalytic Hydrogenation: The α,β-unsaturated system is susceptible to catalytic hydrogenation. Depending on the catalyst and reaction conditions (e.g., pressure, temperature, solvent), different outcomes are possible.
Selective C=C Reduction: Using a catalyst like Palladium on carbon (Pd/C) under mild conditions would likely reduce the carbon-carbon double bond to yield ethyl 2-methyl-4-oxobutanoate.
Full Reduction: More forcing conditions or different catalysts (e.g., Raney Nickel, Platinum oxide) could lead to the reduction of both the double bond and the ketone, resulting in ethyl 4-hydroxy-2-methylbutanoate.
Asymmetric Catalysis: The prochiral ketone and the α,β-unsaturated system present opportunities for asymmetric catalysis. For example, enantioselective reduction of the ketone using a chiral catalyst (e.g., a chiral ruthenium or rhodium complex with a hydrogen source) could produce a specific enantiomer of the corresponding alcohol. Similarly, asymmetric conjugate addition to the double bond could be achieved using chiral catalysts. Microbial reductions have also been shown to be effective for the asymmetric reduction of similar ketoesters. nih.govresearchgate.net
These catalytic approaches are highly valuable as they can provide access to chiral products with high efficiency and stereoselectivity, which is crucial in the synthesis of pharmaceuticals and other fine chemicals.
Transition Metal Catalysis
The presence of a reactive α,β-unsaturated system in this compound makes it a prime candidate for various transition metal-catalyzed reactions. Palladium and iridium complexes, in particular, are known to catalyze a wide range of transformations on similar substrates, including hydrogenations, cross-coupling reactions, and conjugate additions.
Palladium-Catalyzed Reactions:
While specific palladium-catalyzed reactions exclusively featuring this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous α,β-unsaturated esters and ketones is well-established. Palladium catalysts are renowned for their ability to facilitate a diverse array of chemical transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for carbon-carbon bond formation. In the context of a molecule like this compound, these reactions could potentially be employed to introduce aryl or vinyl substituents at the β-position of the double bond.
Furthermore, palladium-catalyzed cascade reactions involving substrates with similar functionalities have been reported. These complex transformations can lead to the rapid assembly of intricate molecular frameworks. For example, a palladium-catalyzed molecular cascade has been utilized for the synthesis of a complex hexahydro-indene carboxylate derivative, highlighting the potential of this approach in modern organic synthesis. The efficiency and selectivity of such processes are highly dependent on the choice of palladium ligand, base, and reaction temperature.
Iridium-Catalyzed Reactions:
Iridium catalysts have emerged as powerful tools for asymmetric hydrogenation reactions. Specifically, iridium complexes bearing chiral ligands are highly effective for the enantioselective reduction of various unsaturated compounds. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, cationic iridium complexes with chiral phosphine-oxazoline (PHOX) ligands have been successfully employed in the asymmetric hydrogenation of α,β-unsaturated acids and esters. These reactions often proceed with high levels of enantioselectivity, yielding chiral products that are valuable building blocks in pharmaceutical and materials science. The mechanism of these reactions typically involves the coordination of the iridium catalyst to the double bond, followed by the stereoselective transfer of hydrogen.
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal-based catalysis and often provides unique reactivity and selectivity. For a substrate like this compound, several organocatalytic transformations can be envisioned. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack in Michael additions. Chiral amines or thioureas are common organocatalysts for asymmetric Michael additions, enabling the enantioselective formation of a new stereocenter.
Similarly, the dienophilic nature of the electron-deficient double bond allows for its participation in Diels-Alder reactions. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can effectively control the stereochemical outcome of these cycloadditions, leading to the formation of highly functionalized cyclic products with multiple stereocenters. While specific applications of organocatalysis to this compound are not prominently reported, the extensive body of literature on organocatalytic reactions with analogous α,β-unsaturated carbonyl compounds underscores the potential of this strategy.
Asymmetric Catalysis for Enantioselective Transformations
The development of asymmetric catalytic methods to access enantiomerically pure compounds is a cornerstone of modern organic synthesis. The hydrogenation of the carbon-carbon double bond or the reduction of the ketone functionality in this compound in an enantioselective manner would provide access to valuable chiral building blocks.
Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins and ketones. While specific data on the asymmetric hydrogenation of this compound is scarce, studies on closely related substrates offer valuable precedents. For example, the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate has been achieved using biocatalytic methods with various fungi. In one study, the fungus Penicillium purpurogenum was found to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding hydroxy esters with high diastereoselectivity and enantioselectivity. This biocatalytic approach highlights the potential for achieving high levels of stereocontrol in the reduction of this class of compounds.
The following table summarizes the results of the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate using Penicillium purpurogenum:
| Product Diastereomer | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee%) | Product Configuration |
| anti-hydroxy ester | 93 | 90 | (2S, 3S) |
| syn-hydroxy ester | 7 | >99 | (2S, 3R) |
This data demonstrates that biocatalysis can be a highly effective method for the enantioselective transformation of substrates structurally similar to this compound, yielding products with excellent stereochemical purity. The development of analogous chemocatalytic methods using transition metal complexes with chiral ligands remains an area of active research.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structure and properties. For a molecule such as (E)-Ethyl 2-methyl-4-oxobut-2-enoate, DFT methods can elucidate its geometry, conformational preferences, and electronic characteristics, which in turn dictate its reactivity.
The structure of this compound features several rotatable bonds, leading to various possible conformations. The most significant of these are around the C-C single bonds and the C-O bond of the ester group. Theoretical studies on similar α,β-unsaturated esters and ketones consistently show a preference for planar conformations, which maximize the overlap of p-orbitals across the conjugated system.
For α,β-unsaturated carbonyl compounds, the two primary planar conformations are the s-trans and s-cis isomers, referring to the arrangement around the single bond connecting the carbonyl group and the α,β-double bond. Conformational analyses of related α,β-unsaturated aldehydes and ketones have been performed using various theoretical methods. aps.org Generally, the s-trans conformer is found to be more stable than the s-cis conformer due to reduced steric hindrance. In the case of this compound, the s-trans conformation would place the larger formyl group away from the ethyl ester group, representing the likely global minimum energy structure. The ester group itself also has a preferred conformation, with the O=C-O-C torsion angle typically close to 0° to maximize resonance stabilization. mdpi.com
Stereoelectronic effects are orbital interactions that dictate the geometry and stability of a molecule. warwick.ac.uk In this compound, the key stereoelectronic feature is the extended π-conjugation across the O=C-C=C-C=O framework. This conjugation involves the overlap of p-orbitals, which delocalizes electron density and stabilizes the molecule. mdpi.com
The (E)-configuration of the double bond is generally more stable than the corresponding (Z)-configuration due to reduced steric repulsion between the substituents on the double bond. In this molecule, an (E)-configuration places the relatively bulky formyl group and the ethyl carboxylate group on opposite sides of the double bond, minimizing steric strain.
The conjugated system of this compound presents two primary electrophilic sites: the carbonyl carbon of the ketone and the β-carbon of the unsaturated system. DFT calculations are instrumental in predicting the reactivity of such sites and the energy barriers for various reaction pathways. A prominent reaction for this class of compounds is the Michael addition, a conjugate addition of a nucleophile to the β-carbon.
Computational models have been developed to predict the reactivity of α,β-unsaturated carbonyl compounds in Michael additions. These models often calculate the energies of transition states to determine the activation energy (ΔG‡) of the reaction. For α,β-unsaturated esters, studies have shown that 1,4-hydroboration (a type of conjugate addition) is significantly more favorable than 1,2-hydroboration, with a calculated free energy barrier for the rate-determining step being much lower for the 1,4-pathway. This preference is due to the formation of a more stable intermediate. The reactivity is governed by both steric and electronic properties at the reaction site. The presence of both a ketone and an ester group in the target molecule offers multiple potential pathways for nucleophilic attack, the relative activation energies of which could be precisely determined through DFT calculations.
Molecular Docking and Dynamics Simulations (relevant for biological interactions of scaffold and derivatives)
While specific docking studies on this compound were not found, the α,β-unsaturated carbonyl scaffold is present in many biologically active molecules. Molecular docking is a computational technique used to predict the binding orientation of a molecule to a biological target, such as a protein or enzyme. This is followed by molecular dynamics (MD) simulations, which provide insight into the stability and dynamics of the ligand-protein complex over time.
Derivatives of butenolide, a related structural motif, have been shown to inhibit enzymes like butyrylcholinesterase. Molecular docking and MD simulations of these derivatives revealed key interactions within the enzyme's active site and confirmed the stability of the binding. Similarly, chalcones, which are also α,β-unsaturated carbonyl compounds, have been studied as potential inhibitors of bacterial efflux pumps, with docking and MD simulations highlighting their binding affinity and complex stability. These studies demonstrate that the conjugated system is crucial for interaction with biological targets, often through covalent modification of nucleophilic residues like cysteine via Michael addition. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (for related derivatives)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of α,β-unsaturated carbonyl compounds, QSAR studies have been successfully employed to predict activities such as cytotoxicity against cancer cell lines and acetylcholinesterase inhibition.
These models typically use physicochemical descriptors (like those discussed in the next section) to build a mathematical equation that can predict the activity of new, untested compounds. For instance, a QSAR model for a series of α,β-unsaturated carbonyl compounds against a human breast cancer cell line showed a high correlation between the calculated descriptors and the observed activity. Another study on the mutagenicity of this class of compounds identified that electro-donating substituents, such as a methyl group, can reduce the reactivity and thus the mutagenic potential. Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activity or reduced toxicity.
In Silico Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)
In silico tools allow for the rapid calculation of molecular descriptors that are crucial for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors help to assess the "drug-likeness" of a molecule. While specific experimental data for this compound is sparse, these properties can be reliably predicted using computational methods based on its structure. For the closely related compound, Ethyl (2E)-2-methyl-4-oxopent-2-enoate , publicly available computed data provides a strong proxy.
Key molecular descriptors include:
Molecular Weight (MW): Influences diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, affecting solubility and membrane permeability.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with hydrogen bonding potential and cell permeability.
Number of Rotatable Bonds (nRotb): Relates to conformational flexibility and binding affinity.
Hydrogen Bond Donors and Acceptors: Critical for molecular recognition and binding to biological targets.
The predicted values for these descriptors for a similar compound suggest that molecules based on this scaffold would likely have favorable properties for bioavailability.
Table 1: Predicted Molecular Descriptors for a Related Compound (Data based on Ethyl (2E)-2-methyl-4-oxopent-2-enoate as a proxy)
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 156.18 g/mol | Within the range for good oral bioavailability. |
| XLogP3 | 0.8 | Indicates balanced lipophilicity. |
| TPSA | 43.4 Ų | Suggests good potential for cell membrane penetration. |
| H-Bond Donor Count | 0 | Lacks hydrogen bond donating capability. |
| H-Bond Acceptor Count | 3 | Can accept hydrogen bonds from biological targets. |
| Rotatable Bond Count | 4 | Indicates moderate conformational flexibility. |
Source: PubChem CID 11182735.
These in silico predictions are fundamental in computational chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing.
Applications in Complex Organic Synthesis
Role as a Key Synthetic Intermediate and Building Block
(E)-Ethyl 2-methyl-4-oxobut-2-enoate serves as a valuable intermediate due to the presence of multiple functional groups. The α,β-unsaturated carbonyl system is a potent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the extension of the carbon skeleton and the introduction of new functionalities.
The compound's utility is further exemplified by the reactivity of its analogs, such as methyl 2-oxobut-3-enoate, which acts as a novel dienophile in Diels-Alder reactions. This cycloaddition reaction is a powerful tool for the construction of six-membered rings, which are common motifs in many natural products. The high reactivity of such enones allows them to react with various 1,3-dienes to form complex α-ketoesters, which are themselves useful substrates for synthesizing heterocyclic compounds and for undergoing asymmetric addition reactions.
The combination of electrophilic sites—the carbonyl carbon of the ketone, the ester, and the β-carbon of the unsaturated system—makes this molecule a highly adaptable component for convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently before being coupled.
Precursor for the Synthesis of Heterocyclic Compounds (e.g., 1H-Pyrazoles, Chromenones)
The structural framework of this compound is well-suited for the construction of various heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds.
1H-Pyrazoles: Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for a wide spectrum of biological activities. rasayanjournal.co.innih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org this compound can be considered a precursor to a 1,4-dicarbonyl system. Through a Michael addition, a nucleophile can be introduced at the β-position, which, after conversion of the formyl group to a ketone, would generate a 1,4-diketone. More directly, the related compound (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate reacts with phenylhydrazine to yield a pyrazole derivative, demonstrating how β-keto esters are key starting materials for pyrazole synthesis. najah.edu The general reaction proceeds via initial condensation of the hydrazine with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
| Reactant 1 | Reactant 2 | Heterocyclic Product | General Method |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | 1H-Pyrazole | Knorr Pyrazole Synthesis |
| α,β-Unsaturated Ketone | Hydrazine | Dihydropyrazole | Michael Addition-Cyclization |
| Hydrazone | Vilsmeier-Haack Reagent | Pyrazole-4-carbaldehyde | Vilsmeier-Haack Reaction |
Chromenones: Chromenones (4H-chromen-4-ones) are a class of bicyclic heterocyclic compounds that are widespread in nature and exhibit significant biological activities. A common synthetic route to chromenones involves the acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-1,3-diketones. This compound can serve as a Michael acceptor for phenoxide nucleophiles, such as those derived from salicylaldehydes or 2-hydroxyacetophenones. The resulting adduct can then undergo an intramolecular condensation (e.g., Claisen-type) followed by dehydration to construct the chromenone scaffold. This approach, known as an oxa-Michael reaction, is a powerful strategy for the enantioselective synthesis of chromanone and chromenone derivatives. nih.govnih.gov
Integration into Multi-Step Synthetic Strategies for Natural Products and Bioactive Molecules
The utility of this compound and its methyl ester analog is particularly highlighted in their application as starting materials or key intermediates in the total synthesis of complex natural products.
Amphidinolides are a family of cytotoxic macrolides isolated from marine dinoflagellates. acs.org Their complex structures and potent biological activity make them challenging and attractive targets for total synthesis. In a formal total synthesis of Amphidinolide Q, the closely related compound methyl (E)-3-methyl-4-oxobut-2-enoate was utilized as a key building block. acs.orgacs.orgfao.org
The synthesis involved an aldol (B89426) reaction between this α,β-unsaturated keto-aldehyde and a complex methyl ketone fragment to form the carbon backbone of the target molecule. acs.orgfao.org In another approach toward key fragments of Amphidinolide Q, a related methyl ester was subjected to an E-selective 1,4-addition of a methyl group. nih.gov This reaction, employing a Gilman cuprate (derived from MeMgBr and CuI), demonstrates the utility of this scaffold in stereoselectively installing substituents, which is a critical aspect of complex natural product synthesis. nih.gov
Table of Key Reactions in Amphidinolide Q Fragment Synthesis
| Reaction Type | Key Reagent(s) | Substrate | Product Functionality | Reference |
|---|---|---|---|---|
| Aldol Reaction | LDA or Boron Enolates | Methyl (E)-3-methyl-4-oxobut-2-enoate | β-Hydroxy ketone | acs.org |
Coenzyme Q (CoQ), also known as ubiquinone, is a vital, lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain responsible for cellular energy production. nih.gov CoQ consists of a benzoquinone head and a polyisoprenoid tail of varying length; in humans, the most common form is Coenzyme Q10. nih.gov
The chemical synthesis of CoQ10 and its derivatives is a significant area of research. researchgate.net These syntheses often involve the construction of the isoprenoid side chain and its subsequent coupling to the quinone ring. nih.gov While biosynthesis utilizes precursors like tyrosine and acetyl-CoA, chemical syntheses can employ versatile building blocks. nih.gov Keto-esters and related compounds like methyl 2-formylcrotonate serve as precursors for building blocks that can be incorporated into the isoprenoid side chain. For example, the key intermediate (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene, used in CoQ10 synthesis, is constructed from precursors like isoprene. nih.gov The structural motifs present in this compound are analogous to those found in intermediates used for building the repeating isoprene units of the Coenzyme Q side chain.
Biological Research and Mechanistic Probes Excluding Clinical Human Trial Data
Utility in Enzyme-Catalyzed Reactions
The inherent reactivity of α,β-unsaturated carbonyl compounds suggests potential for interaction with enzymes. However, specific published research detailing the use of (E)-Ethyl 2-methyl-4-oxobut-2-enoate in the following applications is limited.
There is currently a lack of specific studies in the reviewed literature that utilize this compound as a mimetic substrate to probe enzyme mechanisms. In theory, its structure could allow it to act as a stand-in for natural substrates in certain enzyme active sites, facilitating the study of catalytic cycles or binding interactions.
Specific studies employing this compound to trace or investigate metabolic pathways are not prominently featured in scientific literature.
Exploration of Biological Targets and Pathways
While direct studies on the title compound are scarce, derivatives based on its 4-oxobut-2-enoate core have been instrumental in exploring significant biological targets. These derivatives have helped to probe pathways involved in bacterial survival, neurodegenerative processes, and cancer signaling. For example, derivatives have been developed to target Kynurenine (B1673888) 3-Monooxygenase (KMO), a critical enzyme in the kynurenine pathway. mdpi.comnih.gov Inhibition of KMO is a therapeutic strategy aimed at rebalancing this pathway, as it can reduce the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) while increasing levels of the neuroprotective kynurenic acid (KYNA). mdpi.comnih.gov Similarly, other derivatives have been synthesized to target protein kinases like PknB and Src, which are key nodes in mycobacterial signaling and human cancer progression, respectively. rsc.orgut.ac.ir
Role as a Scaffold for Library Synthesis in Chemical Biology
The 4-oxobut-2-enoate framework, referred to as a 4-oxo-crotonic acid scaffold, is a valuable starting point for the synthesis of compound libraries in chemical biology. rsc.org Its chemical tractability allows for systematic modifications at various positions, enabling the generation of a diverse set of molecules. These libraries are then screened against biological targets to identify potent and selective inhibitors. A key example is the use of a hit compound identified from a high-throughput screen, (E)-methyl-4-(4-methoxyphenyl)-4-oxobut-2-enoate (YH-8), as a scaffold for Structure-Activity Relationship (SAR) investigations against Protein kinase B (PknB) from Mycobacterium tuberculosis. rsc.org This approach allows researchers to understand which chemical features are crucial for biological activity and to optimize compounds for improved potency and selectivity. The development of kinase inhibitors frequently relies on such "scaffold hopping" and library synthesis strategies to explore novel chemical spaces. nih.govchemrxiv.orgrsc.org
Structure-Activity Relationship (SAR) Studies of Derivatives as Biological Probes
The 4-oxobut-2-enoate scaffold has been central to SAR studies aimed at developing potent and selective enzyme inhibitors. By systematically altering the substituents on this core structure, researchers have elucidated key molecular interactions that govern inhibitory activity.
Kynurenine-3-hydroxylase (KMO)
Derivatives of the 4-oxobut-2-enoate core are potent inhibitors of Kynurenine-3-hydroxylase (KMO), also known as kynurenine 3-monooxygenase. mdpi.com Altering the core structure to include aryl groups at the C4 position and hydroxyl or amino groups at the C2 position has yielded powerful inhibitors. mdpi.com The inhibition of KMO is a strategy to decrease the production of the neurotoxin quinolinic acid and concurrently increase levels of the neuroprotectant kynurenic acid. mdpi.comnih.gov One of the early potent KMO inhibitors developed through such research was (m-nitrobenzoyl)alanine. nih.govacs.org
Src Kinase
The Src family of tyrosine kinases are critical mediators of cellular signaling and are often overactive in human cancers. ut.ac.ir Research into inhibitors for Src kinase has explored derivatives of ethyl 2,4-dioxo-4-arylbutanoate, a related scaffold. In one study, various substituted acetophenones were reacted with diethyl oxalate (B1200264) to produce a series of these derivatives, which were then evaluated for their ability to inhibit Src kinase. The compounds demonstrated moderate inhibitory activity when compared to the broad-spectrum kinase inhibitor staurosporine. ut.ac.irjohnshopkins.edu The study found that a compound with a 4-chloro substitution on the aryl ring showed the highest activity among those tested. ut.ac.ir
| Compound | Substituent (R) on Aryl Group | Src Kinase Inhibition (%) at 10 µM |
|---|---|---|
| 3a | 4-Cl | 62 |
| 3b | 2-Cl | 55 |
| 3c | 4-Br | 51 |
| 3d | 2,4-di-Cl | 49 |
| 3e | 4-CH3 | 45 |
| 3f | 4-F | 43 |
Protein Kinase B (PknB)
Protein kinase B (PknB) is an essential serine/threonine protein kinase vital for the growth and cell division of Mycobacterium tuberculosis. A high-throughput screen identified (E)-methyl-4-(4-methoxyphenyl)-4-oxobut-2-enoate (YH-8), a compound with the same core scaffold as the subject of this article, as a PknB inhibitor. rsc.org This molecule was subsequently used as the basis for an extensive SAR study. The research confirmed that the α,β-unsaturated ketone scaffold and the trans-(E)-configuration were essential for activity. The study synthesized a library of derivatives and found that compounds featuring an aryl group with electron-withdrawing substituents, such as 4-nitrophenyl and 4-bromophenyl, exhibited significantly improved potency against the PknB enzyme compared to the initial hit compound. rsc.org
| Compound ID | Structure/Substituent | PknB Inhibition (%) at 10 µg/mL |
|---|---|---|
| YH-8 (8a) | 4-methoxyphenyl | 52.1 |
| 8o | 4-nitrophenyl | 87.9 |
| 8p | 4-bromophenyl | 87.6 |
| 8n | 2,4-dichlorophenyl | 73.6 |
| 8h | 3,4-dimethoxyphenyl | 68.3 |
| 4 | (Z)-methyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate (Cis isomer) | 2.1 |
Modulation of Biological Pathways (e.g., Quinolinic Acid Synthesis)
There is currently no direct scientific literature available that specifically investigates the modulatory effects of this compound on biological pathways, including the synthesis of quinolinic acid via the kynurenine pathway.
However, research into structurally related compounds provides a basis for potential areas of investigation. The kynurenine pathway is a significant metabolic route for tryptophan, producing several neuroactive compounds. researchgate.net An enzyme within this pathway, kynurenine-3-monooxygenase (KMO), is a key target for therapeutic intervention as its activity leads to the production of the neurotoxin quinolinic acid. researchgate.net
Studies have been conducted on a series of compounds featuring the 4-oxobut-2-enoic acid and ester core, which is structurally similar to this compound. Specifically, derivatives such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have been identified as potent inhibitors of kynurenine-3-hydroxylase (an alternative name for KMO). For instance, compounds like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate have been shown to prevent the interferon-gamma-induced synthesis of quinolinic acid in primary cultures of human peripheral blood monocyte-derived macrophages.
These findings highlight that the 4-oxobut-2-enoate scaffold is a relevant structure for the inhibition of quinolinic acid synthesis. The table below illustrates the structural relationship between the compound of interest and the studied KMO inhibitors.
Table 1: Comparison of this compound and Related KMO Inhibitors
| Compound Name | Core Structure | Substitution at C2 | Substitution at C4 |
| This compound | -oxobut-2-enoate | Methyl | Hydrogen |
| Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | -oxobut-2-enoate | Hydroxyl | 3-chlorophenyl |
| Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate | -oxobut-2-enoate | Hydroxyl | 3-fluorophenyl |
This table is for illustrative purposes to show structural similarities, as no direct biological data for this compound was found.
While these data on related compounds are informative, they are not directly applicable to this compound. The specific substitutions on the core structure (a methyl group at C2 and a hydrogen at C4 for the title compound) would significantly influence its chemical properties and, consequently, its biological activity. Without dedicated research, the effect of this compound on quinolinic acid synthesis remains unknown.
Influence of Stereochemistry on Biological Activity
No research findings are available that specifically detail the influence of the stereochemistry of ethyl 2-methyl-4-oxobut-2-enoate on its biological activity. The designation "(E)" refers to the entgegen (opposite) configuration of substituents around the carbon-carbon double bond, which would have a corresponding "(Z)" (zusammen, together) isomer.
In the broader context of α,β-unsaturated carbonyl compounds, stereochemistry is recognized as a critical factor that can determine biological activity and toxicity. Different stereochemical configurations can lead to varied biological effects. It is hypothesized that substitutions on the vinyl carbons of the α,β-unsaturated system could alter electron density and potentially reduce toxic potency. However, without experimental data comparing the biological effects of the (E) and (Z) isomers of ethyl 2-methyl-4-oxobut-2-enoate, any discussion of the influence of its stereochemistry remains speculative.
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Future research will undoubtedly focus on the development of sophisticated asymmetric routes to chiral molecules derived from (E)-ethyl 2-methyl-4-oxobut-2-enoate.
A significant area of exploration is the advancement of organocatalysis . The use of small chiral organic molecules to induce enantioselectivity offers a green and metal-free alternative to traditional catalysts. Building on the successful application of organocatalysts in asymmetric cascade reactions of α,β'-unsaturated β-ketoesters, future work could tailor specific organocatalysts, such as those derived from Cinchona alkaloids, for the highly enantioselective functionalization of this compound. mdpi.comnih.gov These reactions could include asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions, affording a diverse range of chiral products.
Furthermore, chemoenzymatic and biocatalytic methods present a promising frontier. The successful asymmetric reduction of analogous ketoesters using fungi and isolated enzymes highlights the potential for developing biocatalytic processes for this compound. researchgate.net Future research could involve screening a broad range of microorganisms and enzymes, such as reductases and lipases, for their ability to catalyze stereoselective transformations of the keto or alkene functionalities. researchgate.netnih.gov Genetic engineering of these enzymes could further enhance their selectivity and efficiency, paving the way for sustainable and highly specific synthetic routes.
Expansion of Catalytic Methodologies
The expansion of the catalytic toolbox for transformations involving this compound is crucial for accessing novel chemical space. While classical methods exist, the exploration of modern catalytic systems will be a major research thrust.
Gold catalysis has emerged as a powerful tool for the activation of unsaturated systems. Future investigations could explore the application of gold catalysts in novel hydroalkylation and cycloisomerization reactions of this compound with a wider range of nucleophiles and tethered functionalities. nih.govresearcher.liferesearchgate.netmonash.edu The unique Lewis acidity of gold catalysts could enable unprecedented reaction pathways and the synthesis of complex cyclic and acyclic structures.
Iridium-catalyzed allylic substitution reactions represent another fertile ground for research. Developing iridium-catalyzed enantioselective allylic amination and alkylation protocols for derivatives of this compound would provide direct access to valuable chiral α,β-unsaturated γ-amino and γ-alkyl esters. rsc.org
Moreover, the versatility of photocatalysis could be harnessed for novel transformations. The use of light to drive chemical reactions under mild conditions aligns with the principles of green chemistry. Future studies could focus on developing photocatalytic methods for cycloadditions, cross-coupling reactions, and radical-mediated functionalizations of this compound.
Exploration of New Chemical Transformations and Reactivity Patterns
A deeper understanding and exploitation of the reactivity of this compound will continue to be a central theme in its future research. Its multifunctional nature allows for a wide array of chemical transformations that are yet to be fully explored.
Cycloaddition reactions are powerful tools for the construction of cyclic systems. While Diels-Alder reactions of related compounds have been reported, a systematic investigation into various cycloaddition pathways, including [4+2], [3+2], and higher-order cycloadditions, with this compound as the dienophile or dipolarophile, is warranted. nih.gov This could lead to the synthesis of a diverse range of carbocyclic and heterocyclic scaffolds.
The exploration of cascade reactions initiated by Michael additions will continue to be a fruitful area of research. Designing novel cascade sequences that leverage the electrophilicity of both the β-carbon and the ketone carbonyl will enable the rapid assembly of complex molecular architectures from simple starting materials. buchler-gmbh.com
Furthermore, investigating the reactivity of derivatives of this compound will be crucial. For instance, the introduction of different substituents on the methyl group or the ester moiety could significantly alter the compound's reactivity and open up new avenues for chemical transformations. copernicus.orgcopernicus.org
Advanced Computational Modeling for Predictive Design
The synergy between experimental and computational chemistry is poised to accelerate the discovery of new reactions and catalysts. Advanced computational modeling will play a pivotal role in the future research of this compound.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and understand the role of catalysts. researcher.life For instance, DFT studies can help in designing more efficient and selective organocatalysts or in predicting the feasibility of novel gold-catalyzed transformations.
Molecular modeling can be utilized to study the interactions of this compound and its derivatives with biological targets, such as enzymes. This can guide the design of new enzyme inhibitors or chemical probes for studying biological processes. The in silico design of new derivatives with specific electronic and steric properties can streamline the experimental workflow and focus efforts on the most promising candidates.
Interdisciplinary Research in Chemical Biology and Materials Science
The unique chemical properties of this compound make it an attractive candidate for applications beyond traditional organic synthesis. Future research will see its increasing integration into interdisciplinary fields.
In chemical biology , derivatives of this compound can be explored as potential enzyme inhibitors or bioactive molecules . Its α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of covalently modifying biological nucleophiles, such as cysteine residues in proteins. This reactivity can be harnessed to design targeted covalent inhibitors for various enzymes implicated in disease. smolecule.com Furthermore, its potential antimicrobial properties warrant further investigation and development. smolecule.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
